Alexa Fluor 546

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

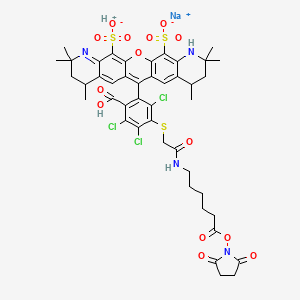

Alexa Fluor 546 is an organic heteropentacyclic compound. It has a role as a fluorochrome.

Scientific Research Applications

Photoinduced Apoptosis and Cancer Research

A significant application of Alexa Fluor 546 is in cancer research. For instance, TatBim-Alexa, a molecule composed of HIV1 Tat cell-penetrating peptide, Bim apoptosis-inducing peptide, and Alexa Fluor 546, was synthesized for photoinduction of apoptosis. This molecule demonstrated successful photo-dependent apoptosis in various mammalian cells, including human cancer cell lines, with Alexa Fluor 546 functioning as a photosensitizer (Watanabe et al., 2016).

Bioimaging and Cellulose Nanocrystals

In bioimaging, methods were developed to covalently conjugate Alexa Fluor dyes to cellulose nanocrystals. This enabled the spatial localization of solid cellulose deposits and their observation under enzymatic or microbial action. Alexa Fluor 546 was used as a detailed example in these studies, demonstrating its utility in advanced bioimaging applications (Grate et al., 2015).

Spectroscopic Characterization in Fluorescence Techniques

Alexa Fluor 546, along with other Alexa Fluor dyes, is extensively used in fluorescence techniques impacting various research fields like imaging, biochemical assays, and medical technologies. Detailed spectroscopic characterizations of these dyes provide insights into their photophysical properties, crucial for predicting dye-target interactions and establishing structural models of dye-target complexes (Gebhardt et al., 2021).

Fluorescence Resonance Energy Transfer (FRET) Studies

Alexa Fluor 546 has been used in FRET studies, such as in the detection of dopamine. In one study, FRET between Alexa Fluor 546 (as an acceptor) and Alexa Fluor 594 (as a donor) demonstrated the feasibility of using FRET for sensing neurotransmitters, which are critical for diagnosing brain diseases like Alzheimer's and Parkinson's (Seo & Kim, 2010).

Iron Sensing and Nanosensor Applications

Alexa Fluor 546 has also been adapted for purposes like iron sensing. Alexa Fluor 488, another dye in the same family, demonstrated nanomolar sensitivity to free iron when encapsulated into polymer nanospheres, indicating the potential of Alexa Fluor dyes in nanosensor applications (Sumner & Kopelman, 2005).

Enhancing Photostability and Fluorescence in Biological Labeling

Alexa Fluor dyes, including Alexa Fluor 546, are known for their high fluorescence and photostability compared to conventional dyes. They have been employed in various applications including labeling of antibodies and proteins, enhancing the effectiveness of biological labeling (Panchuk-Voloshina et al., 1999).

Fluorescence and Electron Microscopy

Alexa Fluor dyes are used in hybrid fluorescence and electron microscopy techniques. The combination of Alexa Fluor dyes with fluorescence scanning electron microscopy (FL-SEM) has proven beneficial for examining molecular localization and obtaining ultrastructural information (Kanemaru et al., 2009).

properties

Product Name |

Alexa Fluor 546 |

|---|---|

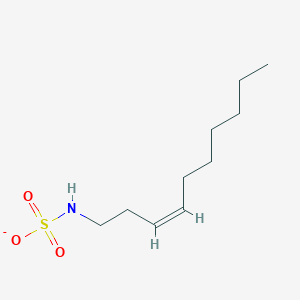

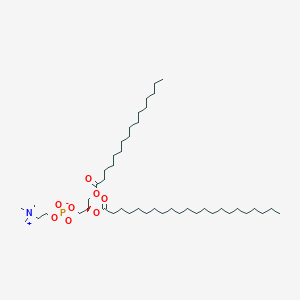

Molecular Formula |

C44H46Cl3N4NaO14S3 |

Molecular Weight |

1080.4 g/mol |

IUPAC Name |

sodium;13-[2-carboxy-3,4,6-trichloro-5-[2-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]amino]-2-oxoethyl]sulfanylphenyl]-7,7,9,17,19,19-hexamethyl-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaene-4,22-disulfonate;hydron |

InChI |

InChI=1S/C44H47Cl3N4O14S3.Na/c1-19-16-43(3,4)49-35-21(19)14-23-29(24-15-22-20(2)17-44(5,6)50-36(22)41(68(61,62)63)38(24)64-37(23)40(35)67(58,59)60)30-31(42(56)57)32(45)34(47)39(33(30)46)66-18-25(52)48-13-9-7-8-10-28(55)65-51-26(53)11-12-27(51)54;/h14-15,19-20,49H,7-13,16-18H2,1-6H3,(H,48,52)(H,56,57)(H,58,59,60)(H,61,62,63);/q;+1/p-1 |

InChI Key |

ZAINTDRBUHCDPZ-UHFFFAOYSA-M |

Canonical SMILES |

[H+].CC1CC(NC2=C(C3=C(C=C12)C(=C4C=C5C(CC(N=C5C(=C4O3)S(=O)(=O)[O-])(C)C)C)C6=C(C(=C(C(=C6Cl)SCC(=O)NCCCCCC(=O)ON7C(=O)CCC7=O)Cl)Cl)C(=O)O)S(=O)(=O)[O-])(C)C.[Na+] |

synonyms |

Alexa fluor 546 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(15R)-13-(2,5-difluorophenyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263137.png)

![(4R,5S,8R,18R,19S,22R)-4,18-dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1263139.png)

![4-[Oxo-[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1263144.png)